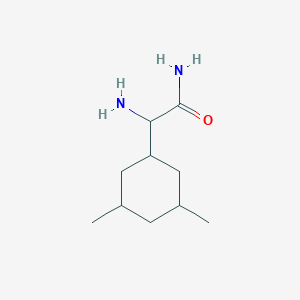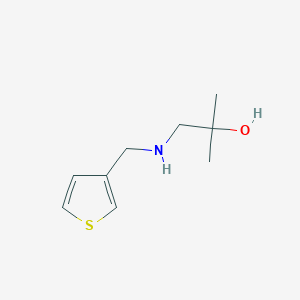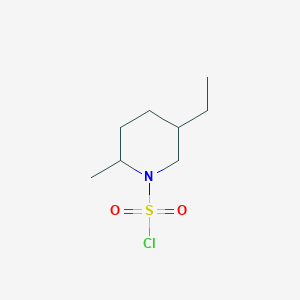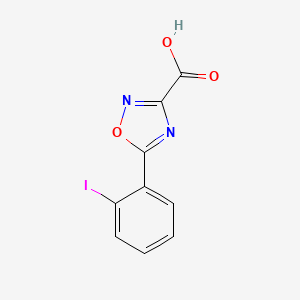
2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-, (5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexenone ring substituted with a methyloxirane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Cyclohexenone Ring: This can be achieved through the dehydrogenation of cyclohexanone using a palladium catalyst in the presence of oxygen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(5S)-2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.
Substitution: The methyloxirane group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexenone derivatives.
Scientific Research Applications
(5S)-2-Methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors.
Material Science: It can be used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which (5S)-2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one exerts its effects depends on the specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The methyloxirane group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the methyloxirane group.
2-Methylcyclohex-2-en-1-one: Similar structure but lacks the epoxide ring.
Uniqueness
The presence of the methyloxirane group in (5S)-2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one imparts unique reactivity and potential biological activity that is not observed in simpler analogs. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
672898-51-0 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(5S)-2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-8(5-9(7)11)10(2)6-12-10/h3,8H,4-6H2,1-2H3/t8-,10?/m0/s1 |
InChI Key |
GYDNZKYKQMXPLK-PEHGTWAWSA-N |
Isomeric SMILES |
CC1=CC[C@@H](CC1=O)C2(CO2)C |
Canonical SMILES |
CC1=CCC(CC1=O)C2(CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Butyl[(2,6-difluorophenyl)methyl]amine](/img/structure/B13304583.png)
![N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine](/img/structure/B13304591.png)



![3-[(2S)-Butan-2-yl]pyrazin-2-ol](/img/structure/B13304603.png)

![2H,3H-1Lambda6-thieno[3,2-d][1,2]thiazole-1,1-dione](/img/structure/B13304618.png)
![N-[1-(2-methoxyphenyl)propan-2-yl]cyclopropanamine](/img/structure/B13304627.png)


